molecular formula C19H25Cl2NO2S B2901257 N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide CAS No. 446028-33-7

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide

Cat. No.: B2901257
CAS No.: 446028-33-7
M. Wt: 402.37
InChI Key: DTQXNSVFABOJQH-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide typically involves the reaction of adamantane derivatives with sulfonamide groups. One common method includes the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-(1-adamantyl)propyl derivatives . This intermediate can then be reacted with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to hydroxylated or hydrogenated adamantane derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide is unique due to the presence of both the adamantane core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2NO2S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)22-25(23,24)17-8-15(20)3-4-16(17)21/h3-4,8,12-14,18,22H,2,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQXNSVFABOJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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